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molecular formula C7H16O2SSi B8514474 Ethyl [(trimethylsilyl)sulfanyl]acetate CAS No. 49763-80-6

Ethyl [(trimethylsilyl)sulfanyl]acetate

Cat. No. B8514474
M. Wt: 192.35 g/mol
InChI Key: NESNLQBNJVMHEB-UHFFFAOYSA-N
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Patent
US05554767

Procedure details

To a solution of ethyl mercaptoacetate (9.0 mL, 83.2 mmol) in 15 mL of anhydrous ether under nitrogen atmosphere was added trimethylsilyl chloride (12.0 mL, 94.6 mmol) followed by triethyl amine (13.0 mL, 93.3 mmol) slowly. White precipitates were formed upon addition of triethyl amine. The suspension was allowed to stir at room temperature overnight. The white precipitate was removed by filtration. The filtrate was concentrated on a rotavap. The residue oil was distilled at 40° C. (0.5 mm Hg) to give 10.9 g (68%) of ethyl (trimethylsilylthio)acetate as a colorless oil. 1HNMR (300 MHz, CDCl3) δ4.18 (2H, q, J=7.19 Hz), 3.20 (2H, s), 1.29 (3H, t, J=7.12 Hz), 0.35 (9H, s).
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:8][Si:9](Cl)([CH3:11])[CH3:10].C(N(CC)CC)C>CCOCC>[CH3:8][Si:9]([CH3:11])([CH3:10])[S:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
SCC(=O)OCC
Name
Quantity
12 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
White precipitates
CUSTOM
Type
CUSTOM
Details
were formed upon addition of triethyl amine
CUSTOM
Type
CUSTOM
Details
The white precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotavap
DISTILLATION
Type
DISTILLATION
Details
The residue oil was distilled at 40° C. (0.5 mm Hg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C[Si](SCC(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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